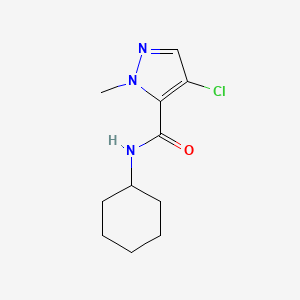

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-chloro-N-cyclohexyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15-10(9(12)7-13-15)11(16)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEKCBOPNVJPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential therapeutic effects. Research indicates that compounds with a similar structure exhibit various biological activities, including:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, which could be explored for developing new antibiotics or antifungal agents.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective activities, suggesting applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Agricultural Science

In agricultural research, the compound may serve as a herbicide or pesticide due to its ability to interact with specific biological pathways in plants or pests. The chlorinated pyrazole derivatives have shown promise in inhibiting growth or inducing stress responses in target organisms.

Material Science

This compound can also be utilized as an intermediate in the synthesis of novel materials. Its unique structure allows it to be incorporated into polymers or other materials that require specific chemical properties, such as enhanced thermal stability or chemical resistance.

Case Study 1: Anti-inflammatory Activity

A study published in a pharmacological journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could lead to new anti-inflammatory drugs.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of pyrazole derivatives revealed that this compound exhibited potent activity against several bacterial strains. This study highlighted its potential as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

- Molecular Formula : C₁₁H₁₆ClN₃O

- Molecular Weight : 241.72 g/mol

- CAS Numbers : 32894-80-7 (primary) , 648427-01-4 (alternate registry)

- Key Features : The compound comprises a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 1, and a carboxamide group at position 5 linked to a cyclohexyl moiety.

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Structural and Functional Differences

Substituent Effects on Physicochemical Properties: Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., phenyl in 3a). This may improve membrane permeability but reduce aqueous solubility .

Synthetic Yields and Purification :

- Compounds with bulkier substituents (e.g., 3a–3p in ) show moderate yields (62–71%), attributed to steric hindrance during coupling reactions .

- The target compound’s synthesis (if similar to ) likely requires optimized stoichiometry of EDCI/HOBt to maximize yield.

Spectral Characterization :

- ¹H-NMR signals for the pyrazole protons (δ ~8.12 ppm) are consistent across analogs, confirming structural integrity .

- Mass spectrometry data (e.g., [M+H]⁺ peaks) align with calculated molecular weights, validating synthesis accuracy .

Critical Notes and Discrepancies

- CAS Number Variability : The target compound is listed under two CAS numbers (32894-80-7 and 648427-01-4), possibly due to registry updates or naming conventions .

- Data Gaps : Melting points and solubility data for the target compound are absent in the provided evidence, limiting direct comparison with analogs.

Biological Activity

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family, characterized by a unique structure that includes a chloro group, a cyclohexyl group, and a carboxamide functional group. Its molecular formula is and it has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with cyclohexylamine, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at temperatures ranging from 0 to 25°C. This synthesis method allows for the formation of the amide bond essential for the compound's structure.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various cellular processes and biochemical pathways .

Anticancer Activity

Recent studies have indicated promising anticancer properties for pyrazole derivatives, including this compound. Research involving various cancer cell lines has shown significant cytotoxic effects. For example, derivatives have been screened against multiple cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), revealing growth inhibition values that suggest potential therapeutic applications .

Case Study: Cytotoxicity Testing

A study reported that compounds similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NCI-H460 | 42.30 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26.00 |

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, the compound has been investigated for anti-inflammatory and antimicrobial properties. Pyrazole derivatives have been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response . Furthermore, some studies suggest potential antimicrobial activity against various bacterial strains, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles can often be linked to their structural features. The presence of halogen atoms like chlorine in this compound may enhance its biological activity compared to non-halogenated counterparts. The cyclohexyl group also contributes to its lipophilicity, which can influence membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of substituted pyrazole precursors followed by amide coupling. For example:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-keto enamine intermediate .

Chlorination : Introduce a chlorine substituent at the 4-position using POCl₃ or similar reagents under controlled anhydrous conditions.

Amide coupling : React the chlorinated pyrazole-carboxylic acid with cyclohexylamine using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by nucleophilic substitution .

- Optimization : Monitor reaction progress via TLC and adjust parameters (temperature: 60–80°C; solvent: dichloromethane or THF; catalyst: 1–2 mol% DMAP) to maximize yield (>75%) and purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Structural elucidation :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C4, cyclohexylamide at C5). Key signals: δ ~2.1–2.4 ppm (N-methyl), δ ~3.5–4.0 ppm (cyclohexyl CH₂) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Example: A similar pyrazole-carboxamide derivative showed a dihedral angle of 89.17° between pyrazole and pyridine rings, validated via Bruker SMART CCD diffractometers .

Q. What purification strategies are recommended to isolate high-purity samples?

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 10:1 → 4:1) to separate byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to achieve crystals with >98% purity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Case study : For analogous compounds, SHELX refinement revealed intramolecular C–H···O and C–H···π interactions that stabilize the planar pyrazole core. Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–Cl: 1.73 Å vs. 1.71 Å) highlight the need for high-resolution data (R factor <0.05) .

Q. What mechanistic insights guide structure-activity relationship (SAR) studies for biological targets?

- Receptor binding : Pyrazole-carboxamides often interact with residues like Lys3.28 in cannabinoid receptors via hydrogen bonding. Mutagenesis studies (e.g., K3.28A mutation) can validate inverse agonism by disrupting key interactions .

- SAR design : Replace the cyclohexyl group with fluorophenyl or tetrazolyl moieties to modulate lipophilicity (clogP: 3.2 → 2.8) and enhance target affinity .

Q. How do solvent effects and pH influence stability during biological assays?

- Stability testing : Use HPLC-MS to monitor degradation in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Hydrolysis of the amide bond is minimized in aprotic solvents (e.g., DMSO) but accelerates in acidic/basic conditions .

Q. What computational methods predict binding modes with enzymes or receptors?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., CB1 receptor). Key parameters: van der Waals forces (ΔG ~-8.5 kcal/mol) and π-π stacking with aromatic residues (e.g., Phe3.36) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across in vitro and in vivo models?

- Case example : A pyrazole analog showed potent IC₅₀ in enzyme assays (e.g., 50 nM for kinase inhibition) but poor bioavailability in mice. Solutions:

- Modify logD (target: 2–3) via ester prodrugs.

- Use microsomal stability assays (e.g., t₁/₂ >30 min in rat liver microsomes) to prioritize candidates .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.